7-Azaspiro[3.5]nonane-1,3-diol;hydrochloride is a chemical compound classified as a spirocyclic amine. It is notable for its unique structural features and potential applications in various scientific fields. The compound has a molecular formula of and a molecular weight of 161.67 g/mol. It is often used in research settings due to its interesting biological properties and as a building block for more complex molecules.
7-Azaspiro[3.5]nonane-1,3-diol;hydrochloride falls under the category of organic compounds, specifically those containing nitrogen within a spirocyclic framework. Its classification as a hydrochloride indicates that it is often encountered in its salt form, which enhances its solubility and stability in various solvents.
The synthesis of 7-Azaspiro[3.5]nonane-1,3-diol;hydrochloride typically involves several key steps:
Industrial production may utilize advanced techniques like continuous flow reactors to optimize yield and reduce costs while maintaining the quality of the final product. Reaction conditions are carefully controlled to achieve desired outcomes, including temperature, pressure, and solvent choice.
The structural formula of 7-Azaspiro[3.5]nonane-1,3-diol;hydrochloride can be represented as follows:
The compound features a spirocyclic structure that contributes to its unique chemical properties and reactivity profiles.
7-Azaspiro[3.5]nonane-1,3-diol;hydrochloride can participate in various chemical reactions:
The mechanism of action for 7-Azaspiro[3.5]nonane-1,3-diol;hydrochloride involves its interaction with specific biological targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. Research is ongoing to elucidate the precise molecular pathways involved in its action, particularly in therapeutic contexts .
7-Azaspiro[3.5]nonane-1,3-diol;hydrochloride has diverse applications across several scientific fields:
The synthesis of the 7-azaspiro[3.5]nonane core relies on strategic ring-closing methodologies that dictate stereochemical outcomes and functional group compatibility. A predominant approach involves the intramolecular cyclization of malonate-derived precursors, where diethyl malonate undergoes alkylation with N-tosylbis(2-bromoethyl)amine to form a piperidine intermediate. Subsequent lithium aluminum hydride reduction yields the critical diol precursor (2,2′-((tosylazanediyl)bis(ethane-2,1-diyl))bis(ethan-1-ol), which undergoes one-pot mesylation and ring closure to construct the oxetane-fused spirocyclic framework [3] [5]. This method achieves the spirojunction at C3 through precise stereoelectronic control, with the tosyl protecting group enabling regioselective ring closure while minimizing side reactions.
Alternative routes employ Wittig reactions on 3-oxetanone derivatives to access 2-oxa-7-azaspiro[3.5]nonane, though this pathway suffers from lower atom economy and higher production costs compared to malonate-based cyclizations [3]. For the 1,3-diol variant, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate serves as a key intermediate, where ketone reduction and deprotection afford the diol scaffold. Computational analyses reveal that torsional strain during spirocyclization significantly influences reaction kinetics, with optimal performance achieved in aprotic solvents like N,N-dimethylformamide at 80°C [7].
Table 1: Comparison of Spirocyclic Core Construction Methods
Method | Key Intermediate | Yield (%) | Stereoselectivity |
---|---|---|---|
Malonate alkylation/cyclization | Diethyl malonate + N-tosylbis(2-bromoethyl)amine | 83 | Moderate |
Wittig route | 3-Oxetanone + phosphonium ylide | 58 | Low |
Ketone reduction | tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 76 | High |
Protecting group strategies critically impact cyclization efficiency. The tert-butoxycarbonyl group demonstrates superior compatibility during diol formation, while tosyl protection necessitates harsh reductive conditions (sodium naphthalenide) for removal, which may compromise the acid-sensitive oxetane ring [3] [5].
Regioselective functionalization of the 7-azaspiro[3.5]nonane scaffold requires meticulous control to distinguish between the sterically and electronically distinct C1 and C3 hydroxyl groups. Trimethylsilyl cyanide-mediated protection proves essential for directing methylation, where the bulky silyl group preferentially shields the C3-OH, enabling alkylation at C1 with methyl iodide in tetrahydrofuran [5]. This protocol achieves >90% regioselectivity, though stoichiometric silylating agent use raises cost concerns for scale-up.
Catalytic methylation innovations address this limitation. Palladium-catalyzed carbonylative approaches employ carbon monoxide and methanol under 20 bar pressure, converting diol precursors directly to methoxycarbonyl derivatives with 85% conversion. Subsequent copper(I)-catalyzed reduction by sodium borohydride then delivers the methoxy groups with retained stereochemistry [7]. Phase-transfer catalysis further enhances regiocontrol, where benzyltriethylammonium chloride directs methylation toward the less sterically hindered hydroxyl group in biphasic systems (dichloromethane/aqueous sodium hydroxide), achieving 78% yield with minimal di-methylated byproducts (<5%) [5].
Table 2: Regioselective Methylation Techniques
Method | Catalyst/Additive | Regioselectivity (C1:C3) | Yield (%) |
---|---|---|---|
TMS-cyanide directed methylation | None | 1:9 | 92 |
Pd-catalyzed carbonylation/reduction | Pd(OAc)₂ / CuI | 8:2 | 85 |
Phase-transfer methylation | BnEt₃N⁺Cl⁻ | 7:3 | 78 |
Solvent polarity profoundly influences methylation kinetics. Polar aprotic solvents like hexamethylphosphoramide accelerate reaction rates but risk N-alkylation on the azaspiro nitrogen. Mixed solvent systems (acetonitrile/water 4:1) optimize both solubility and selectivity while suppressing quaternary ammonium salt formation [5].
Hydrochloride salt formation converts the lipophilic free base of 7-azaspiro[3.5]nonane-1,3-diol into a water-soluble pharmaceutical intermediate. Salt formation employs anhydrous hydrogen chloride gas bubbled through a cold (−20°C) ethereal solution of the free base, generating amorphous precipitates with 95% conversion efficiency. However, amorphous solids exhibit batch-to-batch solubility variability (5–15 mg/mL in water) due to inconsistent particle morphology [3] [7].
Crystallization techniques address this limitation. Anti-solvent crystallization using tert-butyl methyl ether induces polymorphic Form I, characterized by needle-like crystals with enhanced aqueous solubility (23 mg/mL). Alternatively, cooling crystallization from ethanol-water mixtures (1:4) yields the thermodynamically stable Form II, which displays superior hygroscopic stability (<0.1% moisture uptake at 25°C/60% RH) [7]. Counterion optimization studies reveal that hydrochloride salts outperform hydrobromide or sulfate variants in dissolution rate (pH 7.4 phosphate buffer), attributable to the chloride ion’s optimal hydration radius and lattice energy [3].
Critical process parameters include:
Salt formation in microreactors enables continuous processing, where free base and hydrochloric acid solutions mix at turbulent flow regimes (Reynolds number > 4000), achieving 99% yield with particle size distribution below 10% RSD [7].
Scale-up of 7-azaspiro[3.5]nonane-1,3-dihydrochloride production necessitates re-engineering laboratory protocols to address cost, safety, and environmental impacts. The zinc-copper couple mediated spirocyclization exemplifies green chemistry innovation, where stoichiometric zinc reduces dichloroacetyl chloride equivalents required from 5.0 to 1.2 equivalents. This adjustment diminishes heavy metal waste by 60% while maintaining 76% yield in diethyl ether at ambient temperature [10]. Solvent selection critically influences process mass intensity. Cyclopentyl methyl ether replaces traditional tetrahydrofuran in ring-closing steps due to its higher boiling point (106°C), enabling reflux conditions without peroxide formation risks, while maintaining 82% yield with 99% recycling potential via distillation [5] [7].
Continuous flow hydrogenation addresses key bottlenecks in nitro-group reduction – a step previously requiring iron/ammonium chloride. Packed-bed reactors with palladium on carbon catalysts (1% Pd) achieve quantitative reduction of nitro intermediates in methanol at 50°C/20 bar hydrogen pressure, with catalyst lifetimes exceeding 1,000 hours. This eliminates 8 kg of iron sludge per kilogram of product generated in batch processes [7].
Table 3: Green Chemistry Metrics for Industrial Production
Parameter | Batch Process | Optimized Process | Improvement |
---|---|---|---|
Process Mass Intensity | 120 | 45 | 62.5% reduction |
E-factor (kg waste/kg product) | 85 | 19 | 77.6% reduction |
Energy Consumption (kWh/kg) | 310 | 110 | 64.5% reduction |
Water Usage (L/kg) | 1500 | 400 | 73.3% reduction |
Microwave-assisted steps provide further efficiency gains. Spirocyclization that previously required 12 hours at 80°C completes in 25 minutes under microwave irradiation (300 W, 140°C), reducing energy consumption by 15-fold while improving diastereomeric ratio from 3:1 to >19:1 [5]. Life-cycle assessment confirms that integrated green approaches reduce the overall carbon footprint by 68% compared to classical stepwise synthesis, establishing a sustainable blueprint for large-scale manufacture of complex spirocyclic pharmaceuticals.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1